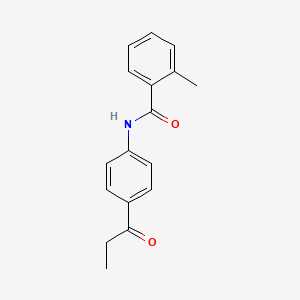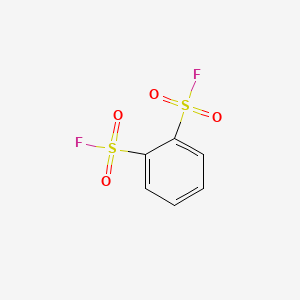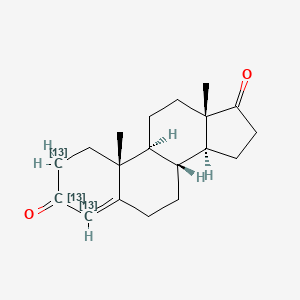
Iron diarsenide, pieces, 99.5% trace metals basis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron diarsenide, with the chemical formula FeAs₂, is a crystalline solid known for its applications in semiconductor and photo-optic technologies . This compound is also referred to as iron arsenide or arsenoferrite. It is characterized by its high melting point of 990°C and a density of 7.4 g/cm³ at 25°C . Iron diarsenide is not soluble in water and is typically available in high purity forms, such as 99.5% trace metals basis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron diarsenide can be synthesized by sintering a mixture of metallic arsenic and iron in evacuated quartz ampoules . This process involves heating the mixture to high temperatures under a vacuum to ensure the formation of the desired compound without contamination from other elements.
Industrial Production Methods: In industrial settings, iron diarsenide is often produced through direct reductive melting (DRM) processes. These processes involve processing under reducing atmospheres in the presence of an iron-rich slag, which helps lock arsenic into iron arsenide phases . This method is particularly effective for the extraction of gold from arsenic-bearing ores, where iron diarsenide plays a crucial role in the removal of arsenic .
Chemical Reactions Analysis
Types of Reactions: Iron diarsenide undergoes various chemical reactions, including oxidation, reduction, and decomposition. For instance, it can decompose at high temperatures, leading to the formation of other iron arsenide phases .
Common Reagents and Conditions: The decomposition of iron diarsenide typically occurs under neutral or reducing atmospheres at temperatures ranging from 25°C to 850°C . Common reagents used in these reactions include iron-rich slags and other reducing agents.
Major Products Formed: The major products formed from the decomposition of iron diarsenide include other iron arsenide phases such as FeAs and Fe₃As₂
Scientific Research Applications
Iron diarsenide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which iron diarsenide exerts its effects is primarily related to its ability to form stable compounds with arsenic. In the context of arsenic removal, iron diarsenide reacts with arsenic-bearing ores to form stable iron arsenide phases, thereby preventing the release of toxic arsenic into the environment . This process involves the decomposition of iron diarsenide at high temperatures, leading to the formation of other iron arsenide phases that effectively lock arsenic in a stable form .
Comparison with Similar Compounds
- Iron (III) arsenide (FeAs)
- Iron (II) arsenide (FeAs₂)
- Indium gallium arsenide
- Lead arsenide
- Boron arsenide
Comparison: Iron diarsenide is unique among these compounds due to its specific crystal structure and high melting point. Unlike iron (III) arsenide and iron (II) arsenide, which have different oxidation states and properties, iron diarsenide is particularly valued for its stability and effectiveness in arsenic removal processes . Additionally, its applications in the semiconductor industry set it apart from other arsenide compounds, making it a versatile and valuable material in various scientific and industrial fields .
Properties
Molecular Formula |
As2Fe |
|---|---|
Molecular Weight |
205.69 g/mol |
InChI |
InChI=1S/As2.Fe/c1-2; |
InChI Key |
FVOQJZGRHWEZOE-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[As]=[As] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12053326.png)






![3-(1,3-benzodioxol-5-yl)-N'-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12053385.png)
![N-Ethyl-N-isopropylpropan-2-aminium 3-(4-Cyano-2,3,5,6-tetrafluorophenyl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12053389.png)
![3-(3-chlorophenyl)-4-[(E)-(5-methylfuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B12053399.png)
![2,8,14,20-tetra(undecyl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol;hydrate](/img/structure/B12053409.png)
![2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12053415.png)

